2-(2,5-Dichlorophenyl)-1,3-benzoxazole
Description
2-(2,5-Dichlorophenyl)-1,3-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a 2,5-dichlorophenyl group at the 2-position. Benzoxazole derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and agrochemicals .
Properties
CAS No. |
125786-48-3 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChI Key |
JYDADDZMIMTQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Benzoxazole derivatives are known for their wide range of biological activities. The compound 2-(2,5-dichlorophenyl)-1,3-benzoxazole has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance:
- Antibacterial Properties : Compounds derived from benzoxazole structures have shown potent antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. Molecular docking studies suggest that these compounds may inhibit bacterial DNA gyrase, which is crucial for bacterial replication .
- Antifungal Activity : Some derivatives exhibit moderate antifungal activity against pathogens like Candida albicans and Aspergillus clavatus. The structure-activity relationship indicates that modifications in the benzoxazole structure can enhance antifungal efficacy .
Anticancer Potential
The anticancer properties of benzoxazole derivatives have also been explored. Research indicates that certain benzoxazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example:
- Mechanism of Action : These compounds may act by targeting specific signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Benzoxazoles have been recognized for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that:
- Acetylcholinesterase Inhibition : Certain derivatives demonstrate significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are key targets in Alzheimer's treatment. For instance, modifications to the benzoxazole structure have led to compounds that are more potent than standard drugs like Donepezil .
Synthesis and Development
The synthesis of 2-(2,5-dichlorophenyl)-1,3-benzoxazole involves various methods that prioritize environmentally friendly approaches. Recent advancements include:
- Green Chemistry Techniques : Utilizing catalysts such as fly ash for the synthesis of benzoxazole derivatives has been reported as an effective method that reduces environmental impact while maintaining high yields .
Case Studies
Several case studies illustrate the applications and effectiveness of 2-(2,5-dichlorophenyl)-1,3-benzoxazole:
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The dichlorophenyl group in the target compound likely reduces electron density in the benzoxazole ring compared to methyl-substituted analogs like 2-(3,5-dimethylphenyl)-1,3-benzoxazole. This could influence reactivity in catalytic applications or interactions with biological targets .
Preparation Methods
Direct Cyclization in Solvent Mixtures
A widely reported method involves reacting 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride in a solvent system. For example, WO2021001858A1 details a process where:
-
4-Amino-3-hydroxybenzoic acid (100 g) is suspended in toluene, tetrahydrofuran (THF), and water.
-
3,5-Dichlorobenzoyl chloride (dissolved in toluene) is added dropwise at 10–15°C.
-
The mixture is stirred at 25–30°C for 2 hours, quenched with methanol, and distilled under reduced pressure.
-
The intermediate 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid is cyclized using p-toluenesulfonic acid at 145°C for 16 hours, yielding 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid after hydrolysis.
Key Data:
| Parameter | Value |
|---|---|
| Yield | ~72% (crude) |
| Solvents | Toluene, THF, water |
| Cyclization Catalyst | p-Toluenesulfonic acid |
Green Chemistry Approach Using PEG-SO₃H Catalyst
A solvent-free, eco-friendly method employs polyethylene glycol-bound sulfonic acid (PEG-SO₃H) as a catalyst. As described in S. Afr. J. Chem. :
-
2-Aminophenol and 3,5-dichlorobenzoic acid are heated with PEG-SO₃H at 60–65°C for 5–6 hours.
-
The catalyst is removed via filtration, and the product is recrystallized from ethanol.
Advantages:
Ortho Ester-Mediated Cyclization
Reaction with 3,5-Dichlorophenyl Ortho Esters
US20230090609 discloses a method using 3,5-dichlorophenyl ortho esters (e.g., trimethoxy methyl derivatives):
-
4-Amino-3-hydroxybenzoic acid reacts with 1,3-dichloro-5-(trimethoxymethyl)benzene in toluene or THF.
-
The reaction proceeds at 80–120°C for 2–5 hours without base, forming the benzoxazole core via in situ esterification and cyclization.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 79–88% |
| Solvent | Toluene/THF |
| Temperature | 80–120°C |
Two-Step Esterification-Cyclization Strategy
Esterification Followed by Cyclization
EP0773248A1 outlines a two-step approach:
-
Esterification: 4-Amino-3-hydroxybenzoic acid is esterified with methanol/H₂SO₄ to form methyl 4-amino-3-hydroxybenzoate .
-
Cyclization: The ester reacts with 3,5-dichlorobenzoyl chloride in polyphosphoric acid at 160°C for 24 hours, yielding the benzoxazole after hydrolysis.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Esterification | MeOH/H₂SO₄, reflux | 85% |
| Cyclization | Polyphosphoric acid, 160°C | 72% |
Comparative Analysis of Methods
Efficiency and Scalability
Industrial Feasibility
-
Direct Cyclization and Ortho Ester methods are preferred for large-scale production due to shorter reaction times and higher yields.
-
PEG-SO₃H offers sustainability but requires catalyst recovery systems.
Q & A
Q. What are the optimal synthetic routes for 2-(2,5-dichlorophenyl)-1,3-benzoxazole, and how can reaction conditions be optimized for scalability?
The synthesis of benzoxazole derivatives typically involves a two-step methodology. First, 2-aminophenol reacts with aldehydes (e.g., 2,5-dichlorobenzaldehyde) in the presence of titanium-supported nano-silica to form an imine intermediate. The imine is then oxidized to yield the final benzoxazole compound. Key optimizations include using environmentally friendly solvents (ethanol), reflux conditions (4–6 hours), and catalyst systems (nano-TiCl₄·SiO₂) to achieve high yields (>80%) . For scalability, parameters like temperature control (80–100°C) and solvent-to-reactant ratios (3:1) should be systematically evaluated to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing 2-(2,5-dichlorophenyl)-1,3-benzoxazole?
Characterization requires a combination of:
- FT-IR to confirm functional groups (e.g., C=N stretch at ~1610 cm⁻¹ and C-O-C in benzoxazole at ~1250 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups).
- Elemental analysis to validate purity (>95%).
- Thin-layer chromatography (TLC) for reaction monitoring (silica gel, ethyl acetate/hexane eluent) .
Q. How is the antifungal activity of 2-(2,5-dichlorophenyl)-1,3-benzoxazole screened, and what are the baseline inhibitory concentrations?
Antifungal screening follows CLSI-recommended broth microdilution methods. Test fungi (e.g., Candida albicans, Aspergillus fumigatus) are cultured in RPMI-1640 medium, and the compound is tested at concentrations ranging from 0.5–128 µg/mL. Baseline MIC (minimum inhibitory concentration) values for active derivatives (e.g., 2-(2,4-dichlorophenyl)-1,3-benzoxazole) are typically 4–16 µg/mL against pathogenic fungi .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, heterocycle substitution) influence the biological activity of 2-(2,5-dichlorophenyl)-1,3-benzoxazole?
SAR studies reveal that:
- Chlorine positioning : 2,5-dichloro substitution enhances antifungal potency compared to 3,4-dichloro analogs, likely due to improved lipophilicity and target binding .
- Heterocycle replacement : Replacing benzoxazole with benzothiazole reduces activity, indicating the oxygen atom in the oxazole ring is critical for hydrogen bonding with fungal enzymes .
- Substituent effects : Electron-withdrawing groups (e.g., nitro at the para position) decrease activity, while hydrophobic groups (e.g., methyl) improve membrane penetration .
Q. What experimental strategies can resolve contradictions in reported biological data across structurally similar benzoxazole derivatives?
Contradictions may arise from variations in assay conditions or microbial strains. To address this:
- Standardize protocols : Use CLSI guidelines for antifungal testing and include control compounds (e.g., fluconazole).
- Comparative studies : Test analogs under identical conditions (e.g., 2-(2,5-dichlorophenyl)- vs. 2-(4-chlorophenyl)-benzoxazole) .
- Mechanistic probes : Employ osmotic protection assays (e.g., sorbitol) to determine if activity arises from cell wall disruption or intracellular targets .
Q. How can computational modeling guide the design of 2-(2,5-dichlorophenyl)-1,3-benzoxazole derivatives with enhanced therapeutic profiles?
Molecular docking (e.g., with fungal CYP51 or β-1,3-glucan synthase) predicts binding affinities. Key steps include:
- Ligand preparation : Optimize protonation states using tools like Schrödinger’s LigPrep.
- Target selection : Prioritize fungal enzymes with resolved crystal structures (PDB: 5TZ1).
- Free energy calculations : MM-GBSA scoring identifies derivatives with improved binding (ΔG < -8 kcal/mol) .
Q. What methodologies validate the mechanism of action of 2-(2,5-dichlorophenyl)-1,3-benzoxazole in bacterial protein synthesis inhibition?
- Radiolabeled assays : Track incorporation of ³H-uridine into RNA to assess ribosomal interference.
- Western blotting : Monitor expression of stress-response proteins (e.g., GroEL) under sub-MIC concentrations.
- Resistance induction : Serial passage experiments with Staphylococcus aureus identify mutations in ribosomal genes (e.g., rpsJ) conferring resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
